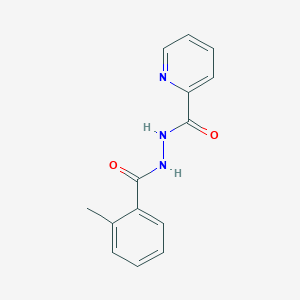

![molecular formula C22H24N4O B5690008 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)

3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine is a chemical compound that belongs to the class of azole antifungal agents. It is a potent inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is responsible for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, causing membrane disruption and ultimately, fungal cell death.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is responsible for the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, causing membrane disruption and ultimately, fungal cell death.

Biochemical and Physiological Effects

3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine has been found to have low toxicity and good bioavailability. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. Moreover, it has been shown to have good tissue penetration, including the central nervous system, making it a potential candidate for the treatment of fungal infections in these areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine is its broad-spectrum antifungal activity. It has been found to be effective against a wide range of fungal species, making it a potential candidate for the treatment of various fungal infections. Moreover, it has been found to have a synergistic effect with other antifungal agents, making it a potential candidate for combination therapy. However, one of the limitations of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine is its potential for drug interactions. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Therefore, caution should be exercised when co-administering it with other drugs that are metabolized by these enzymes.

Future Directions

There are several future directions for the research and development of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine. One direction is the development of new formulations with improved pharmacokinetic properties, such as increased bioavailability and tissue penetration. Another direction is the investigation of its potential for the treatment of fungal infections in the central nervous system, as well as its potential for the treatment of other fungal infections, such as those caused by multidrug-resistant strains. Moreover, the identification of new targets for antifungal therapy, such as fungal chitin synthase, may provide new opportunities for the development of novel antifungal agents based on the structure of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine.

Synthesis Methods

The synthesis of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine involves the condensation of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) with 3-(1H-1,2,4-triazol-1-yl)propanoic acid to form the activated ester. The activated ester is then reacted with 3,3-diphenylpiperidine to obtain the final product.

Scientific Research Applications

3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine has been extensively studied as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Moreover, it has been found to have a synergistic effect with other antifungal agents, such as amphotericin B and fluconazole, making it a potential candidate for combination therapy.

properties

IUPAC Name |

1-(3,3-diphenylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c27-21(12-15-26-18-23-17-24-26)25-14-7-13-22(16-25,19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,17-18H,7,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYBVNNIOUSGEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN2C=NC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)

![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)

![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)

![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)

![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)

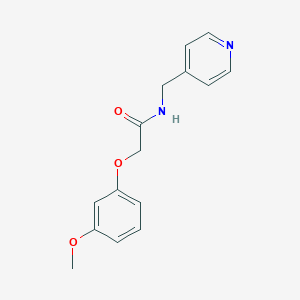

![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)

![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)